molecular formula C4H6N4O2 B3882633 3-hydroxy-1H-pyrazole-5-carbohydrazide CAS No. 66483-27-0

3-hydroxy-1H-pyrazole-5-carbohydrazide

Cat. No.: B3882633
CAS No.: 66483-27-0
M. Wt: 142.12 g/mol
InChI Key: PWSVEASVCVGZOP-UHFFFAOYSA-N
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Description

“3-hydroxy-1H-pyrazole-5-carbohydrazide” is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms . This compound is known to be a useful building block for the synthesis of a variety of heterocyclic rings .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” typically involves multicomponent reactions, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . For instance, the synthesis of 5-hydroxy-1H-pyrazoles was carried out using a protocol that involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and three carbon atoms . The compound has a linear formula of C10H10N4O .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are known to exhibit a wide range of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

While the specific mechanism of action for “3-hydroxy-1H-pyrazole-5-carbohydrazide” is not explicitly mentioned in the search results, pyrazole derivatives have been studied for their potential biological activities. For example, some pyrazole derivatives have shown promising results with respect to their binding in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “3-hydroxy-1H-pyrazole-5-carbohydrazide” has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Pyrazole derivatives, including “3-hydroxy-1H-pyrazole-5-carbohydrazide”, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields of science .

Properties

IUPAC Name

5-oxo-1,2-dihydropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1H,5H2,(H,6,10)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSVEASVCVGZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327720
Record name NSC680466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66483-27-0
Record name NSC680466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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